4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol
Description
4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol is a tetrahydropyran derivative featuring a hydroxyl group at the 4-position of the pyran ring and a 4-methoxyphenyl substituent. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. The compound is synthesized via visible-light-promoted iron-catalyzed C(sp²)–C(sp³) Kumada cross-coupling, utilizing 1-chloro-4-methoxybenzene and (tetrahydro-2H-pyran-4-yl)magnesium bromide in the presence of Fe(acac)₃ and SIPr-HCl . This method achieves moderate yields (62–84%) under mild conditions (25°C, 20 minutes) .
These features make it a candidate for pharmaceutical intermediates or materials science applications .
Properties
IUPAC Name |
4-(4-methoxyphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12/h2-5,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHDDDBYPDIMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using an acid catalyst to facilitate the formation of the tetrahydropyran ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity . The use of continuous flow reactors may also be explored to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions may involve reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of 4-(4-methoxyphenyl)-tetrahydro-2H-pyran-4-one.
Reduction: Formation of various alcohol derivatives depending on the specific reducing agent used.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Pharmacological and Physicochemical Properties
- Thermal Stability : Methyl-substituted derivatives (e.g., 4-Methyl-2-phenyl-THP-4-ol) exhibit higher thermal stability (bp: ~183°C) due to reduced steric strain .
- Crystallinity : 2-Cyclohexyl-4-methyl-THP-4-ol forms hydrogen-bonded supramolecular chains, enhancing crystallinity for solid-state applications .
Biological Activity
4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, supported by diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydro-2H-pyran ring substituted with a 4-methoxyphenyl group. This configuration is significant as it influences the compound's interactions with biological targets. The presence of the methoxy group enhances lipophilicity, which can affect absorption and bioavailability.
Pharmacological Properties
Research indicates that compounds similar to this compound often exhibit various pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydropyran structures may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. For instance, compounds with indole moieties have shown anticancer properties due to their ability to interact with specific receptors or enzymes.
- Anti-inflammatory Effects : The structural components of this compound may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
- Analgesic Properties : Similar compounds have been associated with pain relief mechanisms, possibly through modulation of neurotransmitter systems or inhibition of pain pathways.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with cellular receptors and enzymes play a crucial role in its pharmacodynamics. Further research employing binding assays and in vivo studies is necessary to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Anticancer Studies : A study examining tetrahydropyran derivatives highlighted their ability to induce apoptosis in cancer cell lines, suggesting similar potential for this compound.
- Anti-inflammatory Research : Investigations into compounds bearing similar structural motifs revealed significant anti-inflammatory effects in animal models, indicating that this compound may also possess these properties.
- Toxicological Assessments : Safety evaluations have indicated that related compounds do not exhibit genotoxicity or significant toxicity at therapeutic doses, which is promising for the development of this compound as a therapeutic agent .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydropyran Ring : This can be achieved through cyclization reactions involving appropriate aldehyde precursors.
- Substitution Reactions : The introduction of the methoxy group is generally performed via methylation reactions on the phenolic hydroxyl group.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methoxyphenylthiazole | Thiazole ring; phenolic substituents | Anticancer |
| Tetrahydropyran derivatives | Similar cyclic structure; varied substituents | Diverse biological activities |
| N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methylindole | Indole core; tetrahydropyran moiety | Anti-inflammatory, analgesic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
